molecular formula C22H16Cl4N2O2 B4792109 N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)

N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)

Cat. No. B4792109
M. Wt: 482.2 g/mol
InChI Key: ONZZANHNTKRDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide), commonly known as Propanil, is a herbicide that is widely used in agriculture. It was first introduced in the 1950s and has been used extensively since then. Propanil is known for its effectiveness in controlling weeds, especially in rice paddies. In recent years, there has been a significant amount of scientific research on Propanil, which has led to a better understanding of its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Propanil involves the inhibition of photosynthesis. Propanil blocks the electron transport chain in photosystem II, which reduces the production of ATP and NADPH. This leads to a decrease in the synthesis of carbohydrates and other essential compounds, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Propanil has been shown to have several biochemical and physiological effects on plants. It affects the activity of enzymes involved in photosynthesis, respiration, and amino acid metabolism. Propanil also affects the synthesis of pigments and proteins. Additionally, Propanil has been shown to have an impact on the water balance in plants, which can lead to wilting and ultimately death.

Advantages and Limitations for Lab Experiments

Propanil has several advantages for use in lab experiments. It is a widely used herbicide, which makes it readily available for research purposes. Propanil is also relatively inexpensive, which makes it an attractive option for researchers working with limited budgets. However, Propanil has some limitations. It can be toxic to humans and animals, which requires proper handling and disposal. Additionally, Propanil can have non-target effects on other organisms, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are several potential future directions for research on Propanil. One area of interest is the development of new formulations that are more efficient and less toxic. Another area of interest is the investigation of the non-target effects of Propanil on other organisms, such as insects and microorganisms. Additionally, there is a need for more research on the long-term effects of Propanil on the environment and human health. Finally, there is a need for more research on the mechanisms of resistance to Propanil in weeds, which can help in the development of new herbicides.

Scientific Research Applications

Propanil has been extensively studied for its herbicidal activity. It has been shown to be effective in controlling a wide range of weeds, including grasses, sedges, and broad-leaved weeds. Propanil has been used in rice paddies, where it is sprayed on the water surface, and it penetrates the plant tissue through the stomata. Propanil has also been used in other crops, such as cotton, soybeans, and sugarcane.

properties

IUPAC Name

2,4-dichloro-N-[[3-[[(2,4-dichlorobenzoyl)amino]methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl4N2O2/c23-15-4-6-17(19(25)9-15)21(29)27-11-13-2-1-3-14(8-13)12-28-22(30)18-7-5-16(24)10-20(18)26/h1-10H,11-12H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZZANHNTKRDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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